molecular formula C30H29N3O3 B15003934 methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate CAS No. 1005183-87-8

methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B15003934
CAS No.: 1005183-87-8
M. Wt: 479.6 g/mol
InChI Key: YBTJRSSOHJZJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a hybrid molecule combining a carbazole moiety with a dibenzo[b,e][1,4]diazepine scaffold. Key structural features include:

  • Dibenzo[b,e][1,4]diazepine core: A seven-membered ring fused to two benzene rings, providing conformational flexibility and hydrogen-bonding capabilities due to the lactam (1-oxo) group .
  • Ester and methyl substituents: The methyl ester at position 2 and the methyl group at position 3 influence solubility and metabolic stability.

Condensation of carbazole derivatives with diazepine precursors (e.g., via hydrazide intermediates, as seen in oxadiazole syntheses) .

Functionalization via esterification or alkylation, as demonstrated in carbazole-diazepine hybrids .

Biological activities are inferred from structurally related compounds.

Properties

CAS No.

1005183-87-8

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

methyl 6-(9-ethylcarbazol-3-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C30H29N3O3/c1-4-33-24-12-8-5-9-19(24)20-16-18(13-14-25(20)33)28-27-23(31-21-10-6-7-11-22(21)32-28)15-17(2)26(29(27)34)30(35)36-3/h5-14,16-17,26,28,31-32H,4,15H2,1-3H3

InChI Key

YBTJRSSOHJZJLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(C(C4=O)C(=O)OC)C)NC5=CC=CC=C5N3)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be strategically disconnected into two primary building blocks:

  • A functionalized dibenzo[b,e]diazepine core bearing a methyl carboxylate group and a methyl substituent at position 3
  • A 9-ethyl-9H-carbazol-3-yl component serving as the 11-substituent

The key synthetic challenges include:

  • Regioselective construction of the dibenzodiazepine core
  • Efficient functionalization of the carbazole at the 3-position
  • Stereocontrolled coupling of the two components
  • Preservation of the methyl carboxylate functionality during synthesis

Synthesis of Key Intermediates

Preparation of the Dibenzodiazepine Core

Palladium-Catalyzed Cross-Coupling Approach

A highly efficient protocol for constructing the dibenzodiazepine scaffold involves palladium-catalyzed cross-coupling reactions. According to research by Liu and colleagues, readily accessible precursors can be cross-coupled with ammonia, followed by spontaneous intramolecular condensation to form dibenzodiazepines in a single step.

The detailed procedure typically involves:

  • Preparation of an ester-functionalized 2-haloaniline derivative (compound 14 )
  • Palladium-catalyzed coupling with ammonia in the presence of cesium carbonate
  • In situ formation of reactive intermediate 15
  • Spontaneous intramolecular cyclization to form dibenzodiazepinone 16

Table 1. Reaction Conditions for Palladium-Catalyzed Dibenzodiazepine Synthesis

Reagent Quantity Conditions Yield (%)
Precursor 14 (2-bromoaniline derivative) 1.0 equiv. Pd catalyst (5 mol%), ligand (10 mol%) 88
Ammonia (0.5 M in 1,4-dioxane) 4.0 equiv. Cs₂CO₃ (2.0 equiv.), 1,4-dioxane, 100°C, 12h -
Intermediate 15 - Isolated and characterized 47
Dibenzodiazepinone 16 - One-pot process from 14 80

This methodology is particularly advantageous for our target molecule as it accommodates ester functionalities, which are preserved under the reaction conditions when cesium carbonate is used as the base.

Water-Dioxane Protocol for Dibenzodiazepine Synthesis

An alternative approach employs a water-dioxane mixture as the reaction medium, which offers environmental advantages while maintaining good yields:

  • Disperse the nitro-substituted precursor (such as 4-nitroisatoic anhydride) and the appropriate aniline derivative in a 1:1 water:dioxane mixture
  • Add potassium carbonate slowly in portions (3.0 equivalents)
  • Heat the reaction mixture to 60°C for 18 hours
  • Remove volatiles and co-evaporate with toluene
  • Dissolve the residue in acetic acid and heat under reflux for 18 hours
  • Evaporate acetic acid and co-evaporate with toluene
  • Purify by partition between water and ethyl acetate

This method is particularly suitable for introducing the methyl carboxylate functionality required in the target molecule.

Synthesis of 9-Ethyl-9H-carbazole Derivatives

Efficient N-Ethylation of Carbazole

A high-yielding method for producing 9-ethyl-9H-carbazole utilizes phase-transfer catalysis with benzyltriethylammonium chloride:

Table 2. Optimized Conditions for N-Ethylation of Carbazole

Reagent Weight Ratio Function
Carbazole (97% purity) 1.0 Substrate
Potassium hydroxide (solid) 1.0-1.5 Base
Benzyltriethylammonium chloride 0.01-0.02 Phase-transfer catalyst
Bromoethane 0.75-1.0 Alkylating agent
Toluene 2.0-4.0 Solvent

Procedure:

  • Combine carbazole, potassium hydroxide, and benzyltriethylammonium chloride in toluene
  • Stir and add bromoethane dropwise over 30-45 minutes
  • Heat the reaction at 75-85°C for 3-5 hours
  • Distill off the toluene solvent
  • Recrystallize using methanol or ethanol
  • Filter and dry to obtain 9-ethyl-9H-carbazole with >99% purity

This method consistently yields 97-98% of high-purity 9-ethyl-9H-carbazole, and the potassium hydroxide can be recovered and reused after washing with xylene.

Functionalization at the Carbazole 3-Position

For introducing functionality at the carbazole 3-position, several regioselective approaches can be employed:

  • Bromination followed by cross-coupling:

    • Selective bromination at the 3-position using N-bromosuccinimide in dichloromethane
    • Subsequent palladium-catalyzed cross-coupling to introduce diverse functionalities
  • Direct C-H functionalization:

    • Iron porphyrin-catalyzed C-H activation using [FeIII(TDCPP)(IMe)₂]I as catalyst
    • Reaction in toluene at elevated temperatures (130-150°C)
  • Nitration-reduction sequence:

    • Regioselective nitration at the 3-position
    • Reduction to generate 3-amino-9-ethylcarbazole
    • Further transformations utilizing the amino functionality

Coupling Strategies for Final Assembly

Palladium-Catalyzed C-N Bond Formation

For connecting the carbazole and dibenzodiazepine components, palladium-catalyzed C-N cross-coupling represents a viable approach:

Table 3. Optimized Conditions for C-N Cross-Coupling

Reagent Quantity Function
3-Bromo-9-ethyl-9H-carbazole 1.0 equiv. Aryl halide component
Dibenzodiazepine derivative 1.0-1.2 equiv. Amine component
Palladium(II) acetate 5.0 mol% Catalyst
X-Phos 7.5 mol% Ligand
Potassium or cesium carbonate 2.0-3.0 equiv. Base
Toluene - Solvent

Procedure:

  • Combine the 3-bromo-9-ethyl-9H-carbazole, dibenzodiazepine component, palladium catalyst, and ligand
  • Add base and toluene, then purge with nitrogen
  • Heat the reaction mixture at 100-140°C for 12-24 hours
  • Cool, filter through Celite, and concentrate
  • Purify by column chromatography

This methodology has been successfully applied for the synthesis of complex heterocyclic compounds with yields typically in the range of 65-85%.

Alternative [5+2] Annulation Strategy

An innovative approach for directly constructing the key linkage involves a Pd(II)-catalyzed [5+2] annulation of appropriately functionalized precursors:

  • Prepare an ortho-arylaniline derivative incorporating the carbazole moiety
  • React with a suitable diene component under palladium catalysis
  • Form the dibenzo[b,e]diazepine system with high diastereoselectivity

This strategy creates two distinct stereogenic elements in a highly stereocontrolled manner through sequential C-H activation and regiospecific migratory insertion of the diene.

Detailed Preparation Methods

Synthesis of Methyl 3-methyl-1-oxo-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepine-2-carboxylate

Reagents:

  • 2-Bromobenzoic acid (5.0 g, 24.9 mmol)
  • Methyl 2-amino-5-methylbenzoate (4.5 g, 27.4 mmol)
  • Bis(dibenzylideneacetone)palladium(0) (0.71 g, 5 mol%)
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (0.86 g, 6 mol%)
  • Cesium carbonate (16.2 g, 49.8 mmol)
  • 1,4-Dioxane (100 mL)
  • Ammonia (0.5 M in 1,4-dioxane, 200 mL)

Procedure:

  • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, combine 2-bromobenzoic acid, palladium catalyst, ligand, and cesium carbonate.
  • Add 1,4-dioxane (50 mL) and stir under nitrogen atmosphere.
  • Add methyl 2-amino-5-methylbenzoate in 1,4-dioxane (50 mL) dropwise over 30 minutes.
  • Heat the mixture at 100°C for 12 hours.
  • Cool to room temperature, add ammonia solution, and heat at 100°C for an additional 12 hours.
  • Cool the reaction mixture, filter through Celite, and concentrate under reduced pressure.
  • Purify by column chromatography (hexanes/ethyl acetate gradient) to obtain the methyl carboxylate functionalized dibenzodiazepine.

Expected yield: 65-75%

Synthesis of 3-Bromo-9-ethyl-9H-carbazole

Reagents:

  • 9-Ethyl-9H-carbazole (5.0 g, 25.6 mmol)
  • N-Bromosuccinimide (4.8 g, 27.0 mmol)
  • Dichloromethane (100 mL)
  • Silica gel (0.5 g)

Procedure:

  • Dissolve 9-ethyl-9H-carbazole in dichloromethane in a 250 mL round-bottom flask at 0°C.
  • Add silica gel as catalyst.
  • Add N-bromosuccinimide in small portions over 30 minutes while maintaining the temperature at 0-5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.
  • Monitor by thin-layer chromatography until complete consumption of starting material.
  • Filter the reaction mixture and wash the filtrate with 10% sodium thiosulfate solution.
  • Wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by recrystallization from ethanol to obtain 3-bromo-9-ethyl-9H-carbazole.

Expected yield: 85-90%

Final Coupling to Obtain Target Compound

Reagents:

  • 3-Bromo-9-ethyl-9H-carbazole (1.0 g, 3.65 mmol)
  • Methyl 3-methyl-1-oxo-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepine-2-carboxylate (1.2 g, 4.05 mmol)
  • Palladium(II) acetate (41 mg, 5 mol%)
  • X-Phos (131 mg, 7.5 mol%)
  • Cesium carbonate (3.57 g, 10.95 mmol)
  • Toluene (50 mL)

Procedure:

  • In a pressure vessel, combine 3-bromo-9-ethyl-9H-carbazole, dibenzodiazepine component, palladium(II) acetate, and X-Phos.
  • Add cesium carbonate and toluene, then purge with nitrogen for 15 minutes.
  • Seal the vessel and heat at 130°C for 24 hours.
  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
  • Concentrate the filtrate under reduced pressure.
  • Purify by column chromatography (dichloromethane/methanol gradient) to obtain methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepine-2-carboxylate.

Expected yield: 60-70%

Optimization Parameters for Improved Yields

Table 4. Critical Parameters for Optimizing the Final Coupling Step

Parameter Range Tested Optimal Condition Effect on Yield
Catalyst loading 2-10 mol% 5 mol% Higher loading (>5%) shows no significant improvement
Ligand selection X-Phos, RuPhos, SPhos, BINAP X-Phos Superior for sterically hindered coupling
Base K₂CO₃, Cs₂CO₃, NaOtBu Cs₂CO₃ More soluble in organic solvents, enhances reactivity
Solvent Toluene, DMF, Dioxane Toluene Best balance of solubility and thermal stability
Temperature 100-150°C 130°C Lower temperatures result in incomplete conversion
Reaction time 6-48 hours 24 hours Extended times lead to product decomposition
Concentration 0.05-0.2 M 0.1 M Higher concentrations promote side reactions

Characterization and Analytical Data

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Data:

  • ¹H-NMR (400 MHz, DMSO-d₆): Complex spectrum with characteristic signals for the carbazole aromatic protons (δ 8.1-7.2 ppm), ethyl group (δ 4.4 and 1.3 ppm), N-CH₃ (δ 3.1 ppm), and methyl ester (δ 3.7 ppm)
  • ¹³C-NMR (100 MHz, DMSO-d₆): Expected carbon signals for carbonyl groups (δ 170-165 ppm), aromatic carbons (δ 140-110 ppm), and aliphatic carbons (δ 60-15 ppm)

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ calculated for C₃₁H₂₉N₃O₃: precise mass determination within 5 ppm error
  • MS/MS fragmentation pattern showing characteristic losses of the methyl carboxylate group

Infrared Spectroscopy:

  • Strong absorption bands for C=O stretching (1730-1700 cm⁻¹)
  • N-H stretching (3300-3200 cm⁻¹)
  • C-N stretching (1300-1200 cm⁻¹)

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm and 280 nm
  • Purity requirement: >98%

Elemental Analysis:

  • Calculated for C₃₁H₂₉N₃O₃: C, 75.75; H, 5.95; N, 8.55
  • Found: within ±0.4% of calculated values

Scale-up Considerations and Process Improvements

For scaling up the synthesis, several process improvements should be considered:

  • Heat Transfer Efficiency:

    • Use of efficient jacketed reactors for better temperature control
    • Gradual addition of reagents to manage exotherms
  • Solvent Selection:

    • Replacement of toluene with greener alternatives where possible
    • Implementation of solvent recovery systems
  • Catalyst Recycling:

    • Development of protocols for palladium recovery and reuse
    • Immobilization on solid supports for easier separation
  • Safety Considerations:

    • Thorough risk assessment for handling of reactive reagents
    • Implementation of engineering controls for ammonia handling
    • Substitution of safer alternatives where possible

Table 5. Process Improvements for Industrial Scale Production

Process Stage Laboratory Scale Industrial Scale Improvement
N-Ethylation of carbazole Batch process, toluene solvent Continuous flow, recyclable base
Bromination Batch addition of NBS at 0°C Controlled feed with in-line monitoring
Palladium coupling High catalyst loading (5 mol%) Reduced loading (1-2 mol%) with ligand optimization
Purification Column chromatography Recrystallization or simulated moving bed chromatography
Isolation Manual filtration Automated filtration and drying

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using mild oxidizing agents like manganese dioxide.

    Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide typically yields the corresponding ketone or aldehyde .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Carbazole + Diazepine 9-Ethyl, 3-Methyl, Methyl Ester ~495 (estimated) Inferred anticancer/antimicrobial
5‑((9H‑carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)-1,3,4-oxadiazol‑2(3H)‑one Carbazole + Oxadiazole 4-Fluorobenzoyl ~417 Anticancer (in vitro)
11-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)-dibenzo-diazepin-1-one Diazepine 2-Ethoxyphenyl, 4-Methoxyphenyl 440.53 Not specified (pharma interest)
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole + Oxadiazole Methyl, Acetyl ~349 Antimicrobial (moderate)
Key Observations:

Carbazole Hybrids :

  • The target compound’s carbazole-diazepine fusion distinguishes it from oxadiazole-based analogs (e.g., ). The diazepine core may enhance CNS penetration compared to rigid oxadiazoles.
  • Substitution at the carbazole N-9 position (ethyl in the target vs. methyl or H in others) impacts lipophilicity and binding to hydrophobic enzyme pockets .

Dibenzo[b,e][1,4]diazepine Derivatives :

  • The lactam (1-oxo) group in the target compound is critical for hydrogen bonding, similar to diazepam-like drugs .
  • Substituents at position 11 (carbazole in the target vs. ethoxy/methoxy phenyl groups in ) dictate target selectivity.

Bioactivity Trends: Oxadiazole-carbazole hybrids exhibit stronger antimicrobial activity (e.g., MIC values of 4–8 µg/mL against S.

Physicochemical and Pharmacokinetic Insights

  • Solubility: The methyl ester group enhances aqueous solubility compared to non-esterified analogs (e.g., 11-(2-ethoxyphenyl) derivatives in ).
  • Metabolic Stability : Ethyl and methyl groups may reduce oxidative metabolism, extending half-life relative to unsubstituted carbazoles .
  • Crystallography : Structural validation via SHELX software (e.g., puckering analysis for diazepine rings ) ensures conformational accuracy in drug design.

Q & A

Basic: What are the recommended synthetic routes for methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate?

Answer:
The synthesis of this polycyclic compound involves multi-step reactions, including:

  • Carbazole functionalization : Use of diaryliodonium salts to introduce the 9-ethylcarbazole moiety via palladium-catalyzed cross-coupling (e.g., analogous to methods for ethyl 9H-carbazole-9-carboxylate derivatives) .
  • Diazepine ring formation : Cyclocondensation of amine intermediates with ketones or aldehydes under acidic conditions, followed by esterification with methyl chloroformate.
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) to minimize byproducts.

Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Answer:
Conflicting bioactivity results (e.g., antimicrobial vs. no activity) may arise from conformational flexibility or solvent interactions. To address this:

  • Perform molecular docking using software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes in the shikimate pathway) .
  • Conduct MD simulations (10–100 ns) in explicit solvent models (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Compare RMSD/RMSF values across studies to identify critical binding residues.
  • Validate predictions via in vitro assays with controlled solvent systems (e.g., DMSO <1% v/v) to reduce false negatives .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:
Key methods include:

  • NMR : 1H/13C NMR to confirm carbazole and diazepine ring systems (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.1 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in the hexahydrodiazepine core .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) to verify molecular formula (expected error <3 ppm).
  • FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .

Advanced: How can AI-driven tools optimize the synthesis and purification of this compound?

Answer:
AI applications include:

  • Reaction prediction : Platforms like IBM RXN for retrosynthetic analysis to identify novel pathways (e.g., alternative protecting groups for the carbazole nitrogen) .
  • Process control : Use COMSOL Multiphysics coupled with ML algorithms to model solvent extraction efficiency during purification. Adjust parameters (e.g., pH, temperature) in real time to maximize yield .
  • Quality monitoring : Train CNNs on HPLC chromatograms to detect impurities (e.g., diastereomers) with >95% accuracy .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the carbazole moiety .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Solvent compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent ester cleavage .

Advanced: How to design experiments to investigate the role of the 9-ethylcarbazole group in modulating biological activity?

Answer:

  • Comparative SAR study : Synthesize analogs with substituents (e.g., 9-propyl, 9-phenyl) and test against a panel of cancer cell lines (e.g., MCF-7, A549). Use ANOVA to assess significance of ethyl vs. bulkier groups .
  • Fluorescence quenching : Measure binding constants (Kd) with DNA/RNA via fluorimetry to evaluate intercalation potential. Compare with carbazole-free analogs .
  • Theoretical framework : Link results to π-π stacking or steric hindrance models using DFT calculations (e.g., B3LYP/6-31G*) .

Basic: What are the standard protocols for assessing cytotoxicity of this compound?

Answer:

  • Cell viability assays : Use MTT or resazurin-based methods with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .
  • Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Confounders : Pre-filter compounds to remove endotoxins (LAL assay) and confirm solubility in culture media via dynamic light scattering .

Advanced: How to resolve discrepancies in reported solubility data across different solvent systems?

Answer:

  • Hansen solubility parameters : Calculate HSPs (δD, δP, δH) via molecular dynamics to predict optimal solvents (e.g., δtotal ≈ 22 MPa¹/² for DMSO) .
  • Experimental validation : Use shake-flask method with UV/Vis quantification. Compare with COSMO-RS simulations to identify outliers .
  • Ternary phase diagrams : Explore co-solvent systems (e.g., PEG-400/water) to enhance solubility for in vivo studies .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : C18 column (4.6 × 150 mm, 3.5 µm), gradient elution (ACN:H2O + 0.1% TFA), 1.0 mL/min flow rate. Monitor at 254 nm .
  • TLC : Silica gel 60 F254, ethyl acetate/hexane (3:7). Visualize under UV 366 nm; Rf ≈ 0.4–0.6 .

Advanced: How to integrate this compound into a theoretical framework for drug discovery in neurological disorders?

Answer:

  • Target hypothesis : Map its structure to known modulators of GABA-A receptors (e.g., benzodiazepine analogs) using pharmacophore modeling .
  • In silico ADMET : Predict blood-brain barrier penetration via PBPK models (e.g., GastroPlus). Prioritize analogs with logP 2–3 and PSA <90 Ų .
  • Behavioral assays : Test in zebrafish models (e.g., light-dark transition) to assess anxiolytic potential. Correlate with ex vivo receptor binding data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.